2-[(E)-[2-(1H-1,3-BENZODIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-6-NITROPHENOL
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Overview
Description
2-[(E)-[2-(1H-1,3-BENZODIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-6-NITROPHENOL is a complex organic compound that features a benzodiazole ring, a hydrazine moiety, and a nitrophenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[2-(1H-1,3-BENZODIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-6-NITROPHENOL typically involves the condensation of 2-(1H-1,3-benzodiazol-2-yl)hydrazine with 2-hydroxy-5-nitrobenzaldehyde under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-[2-(1H-1,3-BENZODIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-6-NITROPHENOL can undergo various chemical reactions, including:
Oxidation: The nitrophenol group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted hydrazine derivatives.
Scientific Research Applications
2-[(E)-[2-(1H-1,3-BENZODIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-6-NITROPHENOL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the benzodiazole ring.
Medicine: Explored for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(E)-[2-(1H-1,3-BENZODIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-6-NITROPHENOL involves its interaction with various molecular targets and pathways. The benzodiazole ring can intercalate with DNA, leading to potential anticancer effects. The nitrophenol group can participate in redox reactions, contributing to its antimicrobial activity. Additionally, the hydrazine moiety can form covalent bonds with biological macromolecules, further enhancing its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(1H-1,3-BENZODIAZOL-2-YL)HYDRAZINE: Shares the benzodiazole and hydrazine moieties but lacks the nitrophenol group.
6-NITRO-2-HYDROXYBENZALDEHYDE: Contains the nitrophenol group but lacks the benzodiazole and hydrazine moieties.
BENZODIAZOLE DERIVATIVES: Various derivatives with different substituents on the benzodiazole ring.
Uniqueness
2-[(E)-[2-(1H-1,3-BENZODIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-6-NITROPHENOL is unique due to the combination of the benzodiazole ring, hydrazine moiety, and nitrophenol group in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[(E)-(1H-benzimidazol-2-ylhydrazinylidene)methyl]-6-nitrophenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O3/c20-13-9(4-3-7-12(13)19(21)22)8-15-18-14-16-10-5-1-2-6-11(10)17-14/h1-8,20H,(H2,16,17,18)/b15-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMQWIUCGJAVDL-OVCLIPMQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NN=CC3=C(C(=CC=C3)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)N/N=C/C3=C(C(=CC=C3)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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